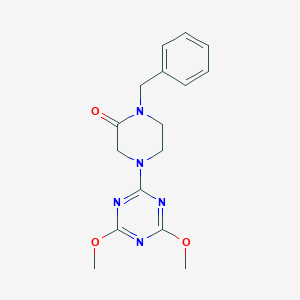![molecular formula C14H21N3O2S B6438797 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane CAS No. 2549030-05-7](/img/structure/B6438797.png)
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane, also known as CPPD, is an organic compound with a wide range of uses in the field of scientific research. CPPD is a cyclic organic compound that is composed of a sulfonyl group and a pyridin-3-ylmethyl group connected to a 1,4-diazepane ring. The presence of the two functional groups makes CPPD an interesting compound for researchers and scientists, as it can be used as a starting material for synthesizing other compounds. CPPD has been used in a variety of scientific research applications and is known to have biochemical and physiological effects on living organisms.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane has a wide range of applications in scientific research. It has been used in the synthesis of novel organic compounds and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the presence of the sulfonyl group and the pyridin-3-ylmethyl group in 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane allow it to interact with other molecules and form complexes. This can lead to the formation of new compounds or the inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane are not fully understood. However, it is known that 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can interact with various enzymes and proteins in the body and can affect their activity. It has also been shown to have an inhibitory effect on certain biochemical pathways.
Advantages and Limitations for Lab Experiments
The use of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in laboratory experiments has several advantages. It is a relatively stable compound, is relatively easy to synthesize, and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a relatively weak ligand, which can make it difficult to use in certain types of reactions.
Future Directions
Given the wide range of applications of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in scientific research, there are many potential future directions for its use. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop novel drugs and therapies for a variety of diseases and conditions. It could also be used to develop new catalysts and ligands for use in organic synthesis. In addition, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new materials for use in various industrial processes. Finally, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new methods for the detection and quantification of various molecules.
Synthesis Methods
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can be synthesized in a three-step process. The first step involves the reaction of 1-chloro-3-methyl-2-cyclopropanesulfonyl chloride with pyridine to form cyclopropanesulfonyl pyridine. The second step involves the reaction of cyclopropanesulfonyl pyridine with sodium methoxide to form 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane. The third step involves the reaction of 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane with pyridin-3-ylmethyl chloride to form 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane.
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438764.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)